
3-chloro-4-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-chloro-4-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H23ClN2O4S2 and its molecular weight is 442.97. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-4-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-4-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Anticancer Applications
Research into compounds bearing the sulfonamide fragment, such as 3-chloro-4-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide, has demonstrated significant promise in anticancer applications. For instance, sulfonamide derivatives have been synthesized and shown to induce pro-apoptotic effects in various cancer cells through the activation of p38/ERK phosphorylation. These compounds reduce cell proliferation and induce mRNA expression of pro-apoptotic genes, which could be mediated by the activation of p38 pathways, suggesting a potential therapeutic application in cancer treatment (Cumaoğlu et al., 2015).
Reactivity and Heterocyclic Synthesis
The reactivity of sodium N-chlorobenzenesulfonamides with various heterocycles, including quinoline and isoquinoline, has been explored to produce novel compounds with potential biological activity. This work has led to the development of N-arylsulfonyl-S-(dihydroheteroarylidene)sulfimides and other derivatives, showcasing the versatility of sulfonamide-based compounds in synthesizing heterocyclic structures with potential for further pharmacological study (Boberg et al., 1996).
Structural and Molecular Studies
The crystal structure of related sulfonamide compounds, such as gliquidone, highlights the importance of intramolecular interactions in determining the conformation and potential biological activity of sulfonamide derivatives. These structural studies provide valuable insights into the design of new sulfonamide compounds with improved therapeutic efficacy (Gelbrich et al., 2011).
Antimicrobial and Anti-HIV Evaluation
Sulfonamide derivatives have also been tested for their in vitro anticancer and anti-HIV activities, demonstrating significant sensitivity against certain leukemia cell lines and displaying moderate anti-HIV activity. These findings suggest the potential of sulfonamide compounds in the treatment of both cancer and viral infections (Pomarnacka & Kornicka, 2001).
Herbicide Applications
The compound chlorsulfuron has been shown to effectively inhibit plant growth, acting as a potent herbicide for weed control in cereals. This application demonstrates the versatility of sulfonamide derivatives beyond pharmaceutical uses, providing valuable tools for agricultural management (Ray, 1982).
properties
IUPAC Name |
3-chloro-4-methyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O4S2/c1-3-11-27(23,24)22-10-4-5-15-12-16(7-9-19(15)22)21-28(25,26)17-8-6-14(2)18(20)13-17/h6-9,12-13,21H,3-5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUQOSPUVRHJLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Methoxyphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2838026.png)
![N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2838027.png)
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-(3-methylphenyl)acetamide](/img/structure/B2838030.png)

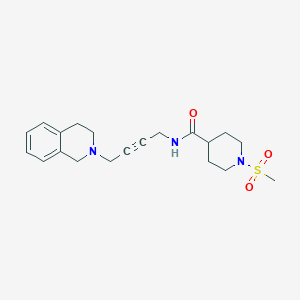
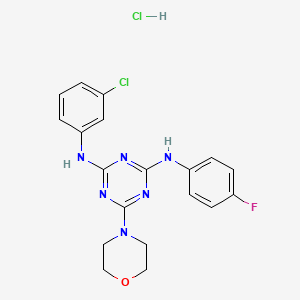
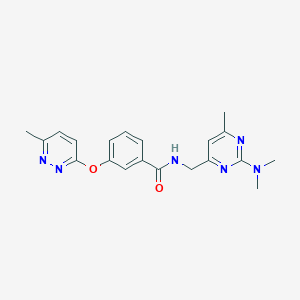
![9-(4-(dimethylamino)phenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2838039.png)
![N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]but-2-ynamide](/img/structure/B2838040.png)
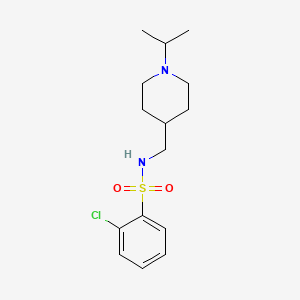

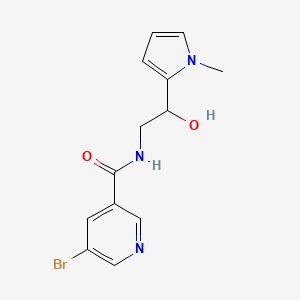
![2-Tert-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one](/img/structure/B2838047.png)
